molecular formula C12H18N4O3S B3387207 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide CAS No. 794554-69-1

4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide

Cat. No. B3387207
CAS RN: 794554-69-1
M. Wt: 298.36 g/mol
InChI Key: JJDSGNGGVNMDFJ-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide is a chemical compound .


Molecular Structure Analysis

The molecular formula of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide is C12H18N4O3S . The average mass is 255.337 Da and the monoisotopic mass is 255.104141 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide include a density of 1.3±0.1 g/cm³, boiling point of 424.1±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.9±3.0 kJ/mol, flash point of 210.3±31.5 °C, and molar volume of 198.1±3.0 cm³ .

Mechanism of Action

Target of Action

The primary targets of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide are currently unknown. This compound is a derivative of piperazine, a class of compounds known to interact with a variety of targets, including neurotransmitter receptors

Mode of Action

It is known that piperazine derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The sulfonyl group and benzohydrazide moiety in the compound may also contribute to its interaction with its targets .

Biochemical Pathways

Given the structural features of the compound, it may potentially influence pathways involving neurotransmission or signal transduction

Pharmacokinetics

The compound’s molecular weight (25534 Da ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well absorbed . The presence of the piperazine ring and sulfonyl group may also influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide are currently unknown. Based on its structural similarity to other piperazine derivatives, it may potentially modulate cellular signaling or neurotransmission

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . For 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide, specific storage conditions such as keeping it in a dark place, sealed, and at room temperature are recommended to maintain its stability .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-15-6-8-16(9-7-15)20(18,19)11-4-2-10(3-5-11)12(17)14-13/h2-5H,6-9,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDSGNGGVNMDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191772
Record name 4-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide

CAS RN

794554-69-1
Record name 4-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794554-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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